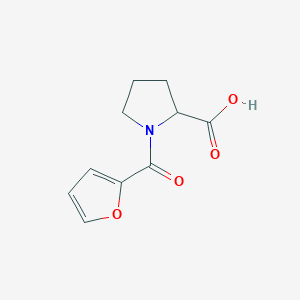

1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid

Description

Properties

CAS No. |

117918-56-6 |

|---|---|

Molecular Formula |

C10H11NO4 |

Molecular Weight |

209.20 g/mol |

IUPAC Name |

(2S)-1-(furan-2-carbonyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C10H11NO4/c12-9(8-4-2-6-15-8)11-5-1-3-7(11)10(13)14/h2,4,6-7H,1,3,5H2,(H,13,14)/t7-/m0/s1 |

InChI Key |

HVKHSTWTJLFRBZ-ZETCQYMHSA-N |

SMILES |

C1CC(N(C1)C(=O)C2=CC=CO2)C(=O)O |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)C2=CC=CO2)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=CO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with (S)-N-p-methoxybenzyl-2-tert-butoxycarbonyl-4-benzyloxycarbonyl-2,3-dihydro-1H-pyrrole. Under hydrogen pressure (1.4–1.5 MPa) and 50°C in ethanol/DMF, catalytic hydrogenation reduces the double bond while preserving stereochemistry. The chiral catalyst system—often a (S)-BINAP-Ru complex—ensures >98% ee for the cis-configured product.

Key steps :

-

Protection : The pyrrolidine nitrogen is protected with p-methoxybenzyl (PMB) to prevent side reactions.

-

Hydrogenation : Asymmetric hydrogenation using Ru-(S)-BINAP achieves cis-selectivity.

-

Deprotection : Acidic cleavage (e.g., trifluoroacetic acid) removes PMB and tert-butoxycarbonyl (Boc) groups.

Yield and Scalability

-

Step 1 (Hydrogenation) : 82.9% yield (6.8 g from 7.1 mmol starting material).

-

Step 2 (Deprotection) : Quantitative yield under mild acidic conditions.

Enantioselective Alkylation Strategies

Alternative approaches focus on alkylating pyrrolidine-2-carboxylates with furan-2-carbonyl electrophiles. This method avoids hydrogenation but requires precise control of reaction conditions to prevent racemization.

Alkylation Protocol

-

Base Activation : Sodium hydride or n-butyllithium deprotonates the pyrrolidine nitrogen.

-

Electrophilic Substitution : Furan-2-carbonyl chloride reacts with the activated intermediate at −78°C in tetrahydrofuran (THF).

-

Workup : Quenching with acetic acid followed by column chromatography isolates the product.

Advantages :

-

No chiral catalyst needed if starting from enantiopure pyrrolidine.

-

Compatible with diverse carbonyl electrophiles.

Limitations :

Protecting Group Strategies for Carboxyl and Amine Moieties

Successful synthesis hinges on orthogonal protection of the carboxylic acid and amine groups.

Carboxyl Protection

Amine Protection

-

PMB Group : Resistant to hydrogenation, removed by strong acids.

-

Boc Group : Labile under acidic conditions, incompatible with prolonged hydrogenation.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | Hydrogenation, Deprotection | 82.9 | >98 | High |

| Enantioselective Alkylation | Alkylation, Purification | 56–60 | 99* | Moderate |

*Assumes enantiopure starting material.

Challenges and Optimization Opportunities

-

Catalyst Cost : Ru-(S)-BINAP catalysts are expensive. Substitutes like Fe-based systems are under investigation.

-

Racemization Risk : Alkylation at elevated temperatures (>0°C) reduces ee. Microreactors may improve temperature control.

-

Solvent Selection : Ethanol/DMF mixtures optimize hydrogenation kinetics but complicate purification. Switchable solvents (e.g., ionic liquids) could streamline workflows .

Chemical Reactions Analysis

Types of Reactions: Panaxoside A undergoes various chemical reactions, including acid hydrolysis, which breaks down the compound into its constituent parts . This reaction is typically carried out under controlled conditions using strong acids like hydrochloric acid.

Common Reagents and Conditions:

Acid Hydrolysis: Hydrochloric acid is commonly used to hydrolyze Panaxoside A, resulting in the formation of simpler compounds.

Oxidation and Reduction: These reactions are less commonly studied for Panaxoside A but are possible under specific conditions.

Major Products Formed: The primary products of acid hydrolysis of Panaxoside A include various simpler ginsenosides and sugar molecules .

Scientific Research Applications

1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid has been primarily studied for its inhibitory effects on the enzyme tyrosinase, which is crucial in melanin biosynthesis. This inhibition suggests several applications:

- Cosmetic Industry: The compound's ability to inhibit tyrosinase makes it a candidate for skin-lightening formulations and treatments for hyperpigmentation disorders .

- Pharmaceutical Development: Its peptidomimetic nature positions it as a potential lead compound in drug discovery, particularly for conditions related to melanin production and skin disorders .

Inhibition of Tyrosinase

Research has demonstrated that 1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid effectively inhibits tyrosinase activity. A study found that derivatives of this compound exhibited varying degrees of inhibition, indicating its potential as a therapeutic agent in cosmetic formulations aimed at reducing hyperpigmentation.

Structural Comparisons

Comparative studies with structurally similar compounds reveal insights into the unique properties of 1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid. For example:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1-(Furan-3-carbonyl)pyrrolidine-2-carboxylic acid | Similar pyrrolidine structure with different carbonyl position | Potentially different biological activities due to structural variation |

| 4-hydroxyphenylalanine | Contains a phenolic group instead of furan | Known for its role in protein synthesis and metabolism |

| 3-(4-hydroxyphenyl)propanoic acid | A phenolic derivative that also inhibits tyrosinase | Broader applications in food and cosmetics |

This table highlights how variations in structure can lead to differences in biological activity and application potential, emphasizing the uniqueness of 1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid within this chemical family.

Future Research Directions

Given its promising biological activity, future research on 1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid could focus on:

- Exploring Additional Biological Activities: Investigating other potential pharmacological effects beyond tyrosinase inhibition.

- Formulation Studies: Developing effective formulations for cosmetic applications, assessing stability, efficacy, and safety.

- Mechanistic Studies: Understanding the molecular mechanisms underlying its inhibitory effects on tyrosinase and other biological targets.

Mechanism of Action

The mechanism of action of Panaxoside A involves multiple pathways:

Antioxidant Activity: It reduces oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes.

Anti-inflammatory Effects: Panaxoside A modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.

Neuroprotective Effects: The compound protects neurons by inhibiting apoptosis and reducing inflammation in the nervous system.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Electronic Effects : The furan ring’s electron-rich nature may enhance π-π interactions in target binding compared to pyridine’s electron-deficient system .

- Biological Activity: Substitutions like bromophenoxy () or thiols (Captopril) drastically alter pharmacological profiles, suggesting that the furan-carbonyl group in the target compound could be optimized for antimicrobial or enzyme-targeted therapies.

- Synthetic Utility : Fluorobenzoyl derivatives () demonstrate the role of halogenation in improving drug-like properties, a strategy applicable to the target compound.

Biological Activity

1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid is characterized by its unique furan and pyrrolidine moieties. The presence of the carboxylic acid group is essential for its biological activity, particularly in enzyme inhibition.

The compound primarily functions as an inhibitor of tyrosinase , an enzyme crucial for melanin synthesis. By inhibiting tyrosinase, it may have applications in treating conditions related to hyperpigmentation and skin disorders. This inhibition mechanism can be summarized as follows:

- Tyrosinase Inhibition : The compound competes with substrates for the active site of tyrosinase, reducing melanin production .

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. This activity is crucial in combating oxidative stress, which is implicated in various diseases.

3. Antimicrobial Properties

Similar derivatives have exhibited antimicrobial activity against various pathogens. The potential for 1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid to act against bacterial strains remains an area for further exploration.

Research Findings and Case Studies

Several studies have investigated the biological activities of compounds related to 1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid:

Future Directions

The biological activity of 1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid presents several avenues for future research:

- Clinical Trials : Conducting clinical trials to evaluate the efficacy and safety of this compound in treating skin disorders related to melanin production.

- Mechanistic Studies : Further elucidating the mechanisms by which this compound exerts its anti-inflammatory and antioxidant effects.

- Synthesis of Derivatives : Exploring modifications to enhance its biological activity or reduce potential side effects.

Q & A

Basic: What are the recommended synthetic methodologies for 1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid?

Answer:

A common approach involves the acylation of pyrrolidine-2-carboxylic acid derivatives with activated furan-2-carbonyl reagents, such as furan-2-carbonyl chloride. Key steps include:

- Reaction Conditions: Conduct the acylation under inert atmosphere (e.g., nitrogen) using anhydrous solvents like dichloromethane or tetrahydrofuran.

- Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the product.

- Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio of pyrrolidine to acylating agent) and monitor reaction progress via TLC or HPLC .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

A multi-technique approach is essential:

- Structural Confirmation: Use single-crystal X-ray diffraction (as in for analogous compounds) or NMR (¹H/¹³C, DEPT, COSY) to verify stereochemistry and substituent placement.

- Purity Assessment: Employ HPLC (C18 column, acetonitrile/water mobile phase) or LC-MS to confirm >95% purity.

- Functional Group Analysis: FT-IR for carbonyl (C=O) stretching (~1700 cm⁻¹) and furan ring vibrations .

Basic: What safety protocols should be followed during handling?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a face shield during large-scale reactions .

- Ventilation: Work in a fume hood to avoid inhalation of aerosols or vapors.

- Waste Disposal: Follow institutional guidelines for organic waste, as improper disposal may violate EPA/DOT regulations .

Advanced: How can structural modifications enhance its pharmacological activity?

Answer:

Modify the pyrrolidine ring or furan moiety to optimize receptor binding:

- Pyrrolidine Substituents: Introduce hydrophobic groups (e.g., tert-butyl) at the 1-position to improve AT1 receptor affinity, as seen in AT1 ligand studies .

- Furan Modifications: Replace the furan ring with bioisosteres (e.g., thiophene) to assess metabolic stability via cytochrome P450 assays.

- Protective Groups: Use Boc (tert-butoxycarbonyl) to temporarily block reactive sites during synthesis .

Advanced: How can computational modeling predict its stability and interactions?

Answer:

- Molecular Dynamics (MD): Simulate solvation effects in water/DMSO to predict aggregation tendencies.

- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to assess reactivity under oxidative conditions.

- Crystallographic Data Mining: Cross-reference Cambridge Structural Database (CSD) entries (e.g., furan-carboxylic acid salts) to identify stable conformers .

Advanced: What factors influence its stability in long-term storage?

Answer:

- Degradation Pathways: Hydrolysis of the carbonyl group under acidic/basic conditions. Monitor via accelerated stability studies (40°C/75% RH for 6 months).

- Optimal Storage: Store desiccated at -20°C in amber vials to prevent photodegradation.

- Stabilizers: Add antioxidants (e.g., BHT) if free radical-mediated degradation is observed .

Advanced: How should researchers resolve contradictions in reported data (e.g., conflicting NMR assignments)?

Answer:

- Cross-Validation: Replicate synthesis using alternative routes (e.g., solid-phase vs. solution-phase) and compare spectral data.

- Advanced NMR Techniques: Use 2D NMR (HSQC, HMBC) to resolve overlapping signals.

- Collaborative Verification: Share samples with independent labs for crystallographic or mass spectrometry validation .

Advanced: What strategies mitigate challenges in sourcing high-purity compounds?

Answer:

- In-House Characterization: Even if commercial suppliers (e.g., Sigma-Aldrich) provide limited data, validate purity via elemental analysis and orthogonal methods (HPLC, NMR).

- Custom Synthesis: Collaborate with specialized labs for gram-scale synthesis under GMP-like conditions.

- Batch Consistency: Implement QC protocols (e.g., melting point consistency ±1°C) for multi-batch studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.